5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a trifluoromethyl group, and a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyridine ring, followed by the introduction of the trifluoromethyl group and the diazinane trione moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives, trifluoromethyl-substituted compounds, and diazinane trione analogs. Examples include:
- 5-[1-(2-HYDROXYETHYL)-2-METHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- 5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(METHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-[1-(2-HYDROXYETHYL)-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c1-6-4-7(9-10(21)17-12(23)18-11(9)22)5-8(13(14,15)16)19(6)2-3-20/h4-5,20H,2-3H2,1H3,(H2,17,18,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTAIHBOCZLCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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